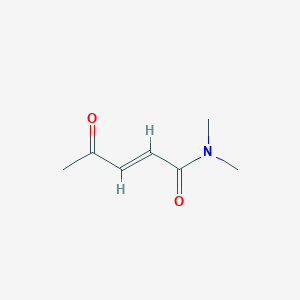
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) is an organic compound with a molecular formula of C7H11NO2 It is characterized by the presence of a dimethylamino group and a ketone functional group within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) typically involves the reaction of dimethylamine with an appropriate precursor, such as a 4-oxo-2-pentenoic acid derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
化学反応の分析
Types of Reactions
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (2E)-N,N-Dimethyl-4-hydroxy-2-pentenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
科学的研究の応用
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) include other amides and ketones with similar structural features, such as:
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
- 4-Oxo-2-pentenoic acid
Uniqueness
What sets 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
特性
CAS番号 |
156462-97-4 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
InChIキー |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
SMILES |
CC(=O)C=CC(=O)N(C)C |
異性体SMILES |
CC(=O)/C=C/C(=O)N(C)C |
正規SMILES |
CC(=O)C=CC(=O)N(C)C |
同義語 |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


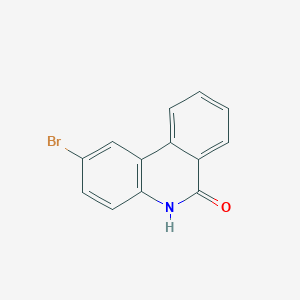
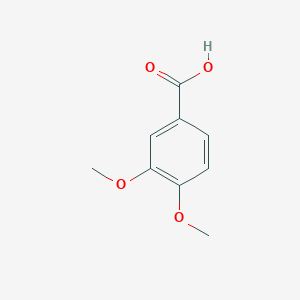
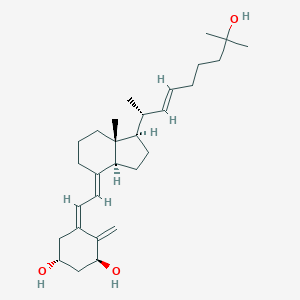
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid](/img/structure/B131388.png)
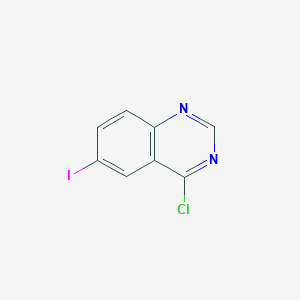
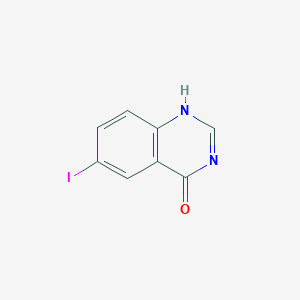
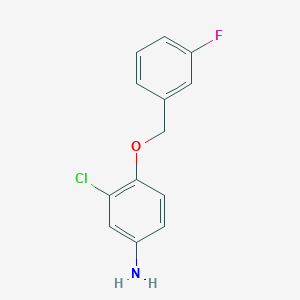
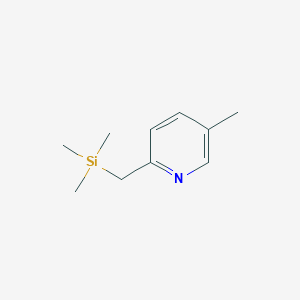
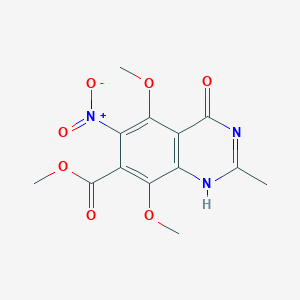
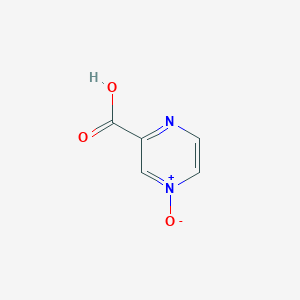
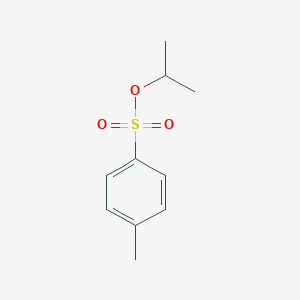
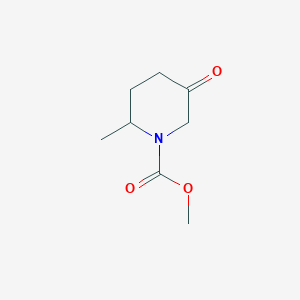
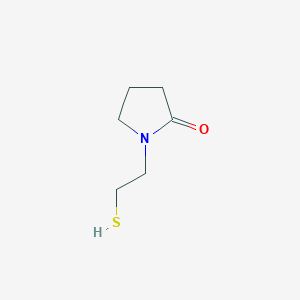
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
